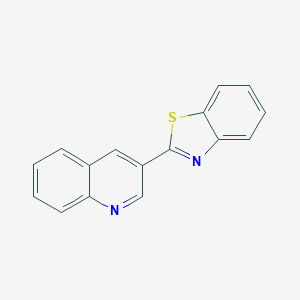![molecular formula C8H11ClO B062398 Bicyclo[4.1.0]heptane-1-carbonyl chloride CAS No. 165126-40-9](/img/structure/B62398.png)
Bicyclo[4.1.0]heptane-1-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.1.0]heptane-1-carbonyl chloride, also known as norbornanecarbonyl chloride, is a chemical compound that belongs to the family of carbonyl chlorides. It is a white, crystalline solid that is used in various scientific research applications.1.0]heptane-1-carbonyl chloride.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.0]heptane-1-carbonyl chloride is used in various scientific research applications. It is commonly used as a reagent in organic synthesis to introduce the norbornane moiety into molecules. It is also used in the preparation of norbornane-based polymers and resins. Additionally, Bicyclo[4.1.0]heptane-1-carbonyl chloride is used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Bicyclo[4.1.0]heptane-1-carbonyl chloride is not well understood. However, it is believed to react with various nucleophiles, such as amines and alcohols, to form carbamates and esters, respectively. These reactions are typically catalyzed by a base, such as pyridine or triethylamine.
Biochemical and Physiological Effects:
Bicyclo[4.1.0]heptane-1-carbonyl chloride has not been extensively studied for its biochemical and physiological effects. However, it is known to be a toxic and irritant substance. It can cause skin and eye irritation, and inhalation of the compound can cause respiratory distress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Bicyclo[4.1.0]heptane-1-carbonyl chloride in lab experiments is its high yield and purity. Additionally, the compound is readily available and relatively inexpensive. However, one limitation of using this compound is its toxicity and irritant properties. Care must be taken when handling the compound to prevent skin and eye irritation and respiratory distress.
Zukünftige Richtungen
There are several future directions for the use of Bicyclo[4.1.0]heptane-1-carbonyl chloride in scientific research. One potential direction is the synthesis of novel norbornane-based polymers and resins with unique properties. Additionally, the compound could be used in the synthesis of new pharmaceuticals and agrochemicals. Further studies are needed to fully understand the mechanism of action and potential biochemical and physiological effects of Bicyclo[4.1.0]heptane-1-carbonyl chloride.
Synthesemethoden
Bicyclo[4.1.0]heptane-1-carbonyl chloride can be synthesized by reacting norbornene with phosgene. The reaction takes place at room temperature and produces a white, crystalline solid. The yield of the reaction is high, and the product can be purified by recrystallization.
Eigenschaften
CAS-Nummer |
165126-40-9 |
|---|---|
Molekularformel |
C8H11ClO |
Molekulargewicht |
158.62 g/mol |
IUPAC-Name |
bicyclo[4.1.0]heptane-1-carbonyl chloride |
InChI |
InChI=1S/C8H11ClO/c9-7(10)8-4-2-1-3-6(8)5-8/h6H,1-5H2 |
InChI-Schlüssel |
YYIPVODXFTUUFK-UHFFFAOYSA-N |
SMILES |
C1CCC2(CC2C1)C(=O)Cl |
Kanonische SMILES |
C1CCC2(CC2C1)C(=O)Cl |
Synonyme |
Bicyclo[4.1.0]heptane-1-carbonyl chloride (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)

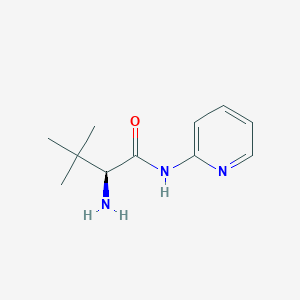

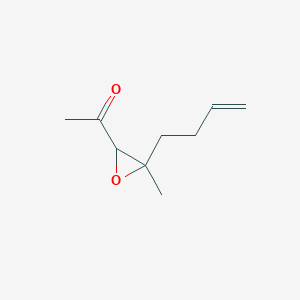
![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
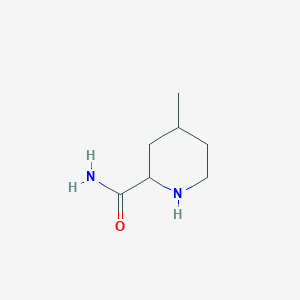
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-phenyl-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B62341.png)
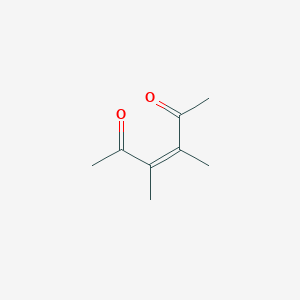
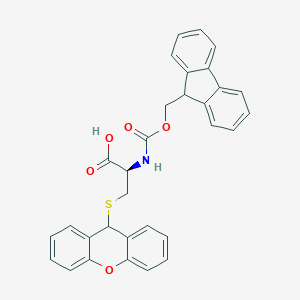
![Ethanol, 2-[2-[(2-ethylhexyl)oxy]ethoxy]-](/img/structure/B62347.png)
